5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate
CAS No.: 718632-47-4
Cat. No.: VC2692501
Molecular Formula: C15H24N4O4
Molecular Weight: 324.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 718632-47-4 |
|---|---|
| Molecular Formula | C15H24N4O4 |
| Molecular Weight | 324.38 g/mol |
| IUPAC Name | 5-O-tert-butyl 1-O-ethyl 3-amino-6,6-dimethyl-4H-pyrrolo[3,4-c]pyrazole-1,5-dicarboxylate |
| Standard InChI | InChI=1S/C15H24N4O4/c1-7-22-13(21)19-10-9(11(16)17-19)8-18(15(10,5)6)12(20)23-14(2,3)4/h7-8H2,1-6H3,(H2,16,17) |
| Standard InChI Key | IJRZSSYHHCGXMC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1C2=C(CN(C2(C)C)C(=O)OC(C)(C)C)C(=N1)N |
| Canonical SMILES | CCOC(=O)N1C2=C(CN(C2(C)C)C(=O)OC(C)(C)C)C(=N1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Classification and Identification
5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate is formally identified within chemical databases and literature through several key identifiers. The compound is registered with CAS number 718632-47-4 and is cataloged in PubChem with the unique identifier CID 57353085 . This heterocyclic compound belongs to the broader class of pyrrolo[3,4-c]pyrazoles, specifically those containing carboxylate functional groups at positions 1 and 5. The systematic nomenclature reflects its complex structure, which incorporates a fused bicyclic core with multiple functional groups strategically positioned to confer specific chemical and biological properties. The compound has been documented in chemical databases since at least 2012, with the most recent data update occurring on April 5, 2025 .
Chemical Structure and Composition
The compound features a fused 5,5-bicyclic ring system comprising pyrrole and pyrazole rings, specifically arranged in a pyrrolo[3,4-c]pyrazole configuration. Its molecular formula is C₁₅H₂₄N₄O₄, indicating the presence of 15 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . The structure contains several distinctive functional groups, including an amino group at position 3, carboxylate groups at positions 1 and 5, and geminal dimethyl substituents at position 6. The carboxylate at position 1 is protected as an ethyl ester, while the carboxylate at position 5 features a tert-butyl protecting group. These structural features create a complex three-dimensional architecture with multiple points for potential interactions with biological targets.
Structural Analogues and Related Derivatives
Structural Variations and Modifications
The core pyrrolo[3,4-c]pyrazole scaffold serves as a versatile template for structural modifications. Several related compounds have been developed by varying substituents at different positions of the bicyclic system. A notable variation is the hydrochloride salt form, 5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride, which has been assigned PubChem CID 126843246 . This salt form retains the core structure of the parent compound while incorporating a hydrochloride counterion, which can alter physicochemical properties such as solubility and stability. Additional structural analogues include various substituted pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione derivatives, which feature a slightly modified bicyclic system with dione functionality .
Nomenclature Variations and Alternative Designations
The compound is known by several synonyms in the scientific literature and chemical databases. These alternative designations include:
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5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate
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5-O-tert-butyl 1-O-ethyl 3-amino-6,6-dimethyl-4H-pyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
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5-tert-Butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo-[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate
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5-tert-Butyl 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
These nomenclature variations reflect different approaches to describing the same molecular structure, with some emphasizing specific structural features or conformational aspects of the compound.
Synthetic Approaches and Preparation Methods
Key Synthetic Intermediates and Reactions
Research on related compounds has identified important synthetic intermediates such as ethyl 5-chloro-4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate and ethyl 5-chloro-4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate . These intermediates serve as versatile building blocks for constructing the pyrrolo[3,4-c]pyrazole scaffold. The annellation process to generate the maleimide moiety of the bicycle has been studied in detail, as has the application of palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions to introduce various substituents at specific positions . These methodologies provide potential routes for accessing 5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate and its structural analogues.
Recent Advances in Synthetic Methodology
Recent research has focused on developing more efficient and selective methods for synthesizing diversely substituted pyrrolo[3,4-c]pyrazole derivatives. Palladium-catalyzed cross-coupling reactions have emerged as particularly valuable tools for introducing various substituents at the C-6 position of 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–diones . These advances have expanded the potential for molecular diversity within this structural class, enabling the preparation of compounds with precisely tailored properties for specific applications, particularly in medicinal chemistry and drug development.
Structure-Activity Relationships and Molecular Insights
Key Structural Features for Biological Activity
The biological activity of pyrrolo[3,4-c]pyrazole derivatives is influenced by several structural features that can be modified to optimize potency, selectivity, and pharmacokinetic properties. In the case of 5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate, several structural elements may contribute to its biological activity:
These structural features collectively determine the compound's ability to interact with specific kinases and other biological targets.
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